2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H6ClF3N2O2 and a molecular weight of 254.59 g/mol
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.
Mode of Action
Based on its structural similarity to known inhibitors of collagen prolyl-4-hydroxylase, it may bind to the active site of the enzyme, preventing it from catalyzing the hydroxylation of proline residues in collagen .
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase can affect the collagen biosynthesis pathway. This enzyme is responsible for the hydroxylation of proline residues in the X position of the Gly-X-Y repeat in the collagen triple helix. Inhibition of this enzyme can lead to the production of collagen with reduced thermal stability and altered fibrillogenesis .
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by 2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate could lead to alterations in collagen structure and function. This could potentially affect various biological processes, including tissue repair, fibrosis, and tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate typically involves the reaction of 4-chloropyridin-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher efficiency and cost-effectiveness. The choice of production method depends on factors such as the desired scale, purity requirements, and cost considerations.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives, such as N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: N-oxides of the compound.
Reduction Products: Reduced analogs with altered functional groups.
Substitution Products: Derivatives with different substituents on the pyridine ring.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development targeting various diseases.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-(4-chloropyridin-2-yl)carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl N-(5-chloropyridin-2-yl)carbamate: This compound differs by the position of the chlorine atom on the pyridine ring, which can affect its chemical properties and reactivity.
Chlorantraniliprole: Although structurally different, this compound shares the presence of a chloropyridinyl group and is used in pest control applications.
Uniqueness: The uniqueness of this compound lies in its trifluoroethyl group, which imparts unique chemical stability and reactivity compared to similar compounds without this group.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to pharmaceutical development.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-chloropyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-1-2-13-6(3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRMBSQLIBUNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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